molecular formula C10H13NO2 B218337 (Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid CAS No. 107745-54-0

(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid

Cat. No.: B218337
CAS No.: 107745-54-0
M. Wt: 791 g/mol
InChI Key: RFMDZQXDVDIKRD-IRZHSQKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorangicin B is a natural product found in Sorangium cellulosum with data available.

Scientific Research Applications

Inhibitor in Mycolic Acid Biosynthesis

  • (Z)-Tetracos-5-enoic acid, structurally related to the queried compound, is an intermediate in mycobacterial mycolic acid biosynthesis. Cyclopropene and cyclopropane analogs of this acid, like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, have been synthesized as potential inhibitors of mycolic acid biosynthesis, crucial for pathogenic mycobacteria such as Mycobacterium tuberculosis (Hartmann et al., 1994).

Antimicrobial Properties

  • A related compound, (1E,6E)-1,7-bis(4-methoxyphenyl)-1,6-heptadiene-3,5-dione, has been evaluated for antimicrobial activity against antibiotic-resistant bacteria, demonstrating the potential of similar structures for combating pathogens (Duong et al., 2022).

Insecticidal Applications

  • Compounds structurally similar to the queried chemical have shown insecticidal properties. For instance, certain metabolites isolated from Jamaican Piper species exhibited inhibitory effects on ovogenesis in ticks and were toxic to flour beetles (Nair et al., 1986).

Phenolic Lipids in Marine Algae

  • Phenolic lipids from marine algae, like 2-(1'-Oxo-dodeca-5',8',11',14',17'(all Z)-pentaenyl)-1,3,5-trihydroxybenzene, are structurally related to the queried compound. These have been isolated from brown algae and could have applications in understanding marine biochemistry (Gerwick & Fenical, 1982).

Synthesis of Structurally Similar Compounds

  • Studies have demonstrated the synthesis of structurally similar compounds, like methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, as potential inhibitors in mycolic acid biosynthesis, highlighting the synthetic versatility and potential pharmacological applications (Besra et al., 1993).

Biological Activities

  • Eudesmane sesquiterpenoids, sharing structural similarities with the queried compound, like myrrhalindenane C, have been found in Lindera myrrha roots and possess antimicrobial properties, indicating the potential of similar compounds in pharmacological research (Duong et al., 2022).

Properties

CAS No.

107745-54-0

Molecular Formula

C10H13NO2

Molecular Weight

791 g/mol

IUPAC Name

(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid

InChI

InChI=1S/C47H66O10/c1-31(17-14-15-23-45(50)51)27-32(2)47-42-26-25-36(54-47)19-11-7-5-6-10-18-35(48)28-37-29-38(49)33(3)39(53-37)21-16-22-40-34(4)43-30-44(55-40)41(56-43)20-12-8-9-13-24-46(52)57-42/h7-13,16,18,20,22,24-27,31,33-44,47-49H,5-6,14-15,17,19,21,23,28-30H2,1-4H3,(H,50,51)/b9-8?,11-7+,18-10+,20-12+,22-16-,24-13?,32-27-

InChI Key

RFMDZQXDVDIKRD-IRZHSQKJSA-N

Isomeric SMILES

CC1C2C/C=C/C3C(C4CC(O3)C(O4)/C=C\C=C/C=C\C(=O)OC5C=CC(C/C=C/CC/C=C/C(CC(O2)CC1O)O)OC5/C(=C/C(C)CCCCC(=O)O)/C)C

SMILES

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(CC(O2)CC1O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Canonical SMILES

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(CC(O2)CC1O)O)OC5C(=CC(C)CCCCC(=O)O)C)C

Synonyms

sorangicin B
sorangicin-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid
Reactant of Route 2
(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid
Reactant of Route 3
(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid
Reactant of Route 4
(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid
Reactant of Route 5
(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid
Reactant of Route 6
(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.